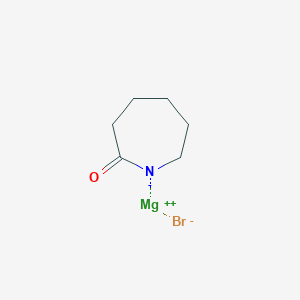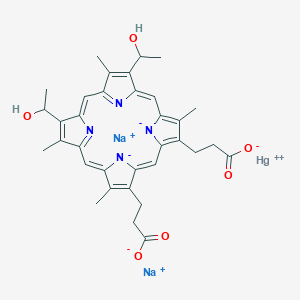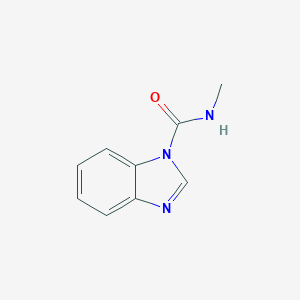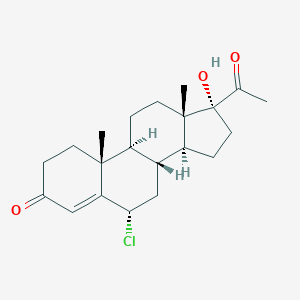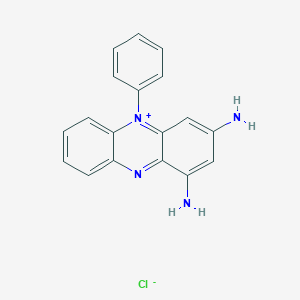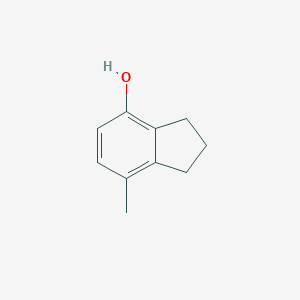
8,11,14-Eicosatrienoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11,14-Eicosatrienoic acid, methyl ester (ETE) is a fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ETE is a polyunsaturated fatty acid that belongs to the omega-3 family of fatty acids. It is synthesized from eicosapentaenoic acid (EPA) and has been shown to have anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism
Prostaglandin Synthesis
8,11,14-Eicosatrienoic acid is involved in the biosynthesis of prostaglandins. It has been identified as a precursor in the formation of prostaglandin F1α, an important compound in inflammation and other physiological processes (Granström, Lands, & Samuelsson, 1968).
Oxygenation by Soybean Lipoxidase
This acid undergoes specific oxygenation catalyzed by soybean lipoxidase, indicating its role in enzymatic processes and potential implications in plant biochemistry (Hamberg & Samuelsson, 1967).
Human Platelet Metabolism
In human platelets, the acid is metabolized into various compounds like 12-L-hydroxy-eicosatrienoic acid and thromboxane B1, suggesting its role in blood physiology and potential implications in cardiovascular health (Falardeau, Hamberg, & Samuelsson, 1976).
Biological and Chemical Studies
Role in Sperm Activation
In the polychaete Arenicola marina, 8,11,14-Eicosatrienoic acid is implicated in sperm activation, pointing towards its significance in reproductive biology (Bentley, Clark, & Pacey, 1990).
Preparation for Metabolism Studies
The compound has been synthesized for human metabolism studies, indicating its importance in understanding human physiological processes (Adlof & Emken, 1987).
Synthetic Approaches
Various synthetic methods have been developed for this compound, highlighting its significance in organic chemistry and potential therapeutic applications (Rakoff, 1993).
Propiedades
Número CAS |
17364-32-8 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+ |
Clave InChI |
QHATYOWJCAQINT-SPOHZTNBSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Sinónimos |
8,11,14-Icosatrienoic acid methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



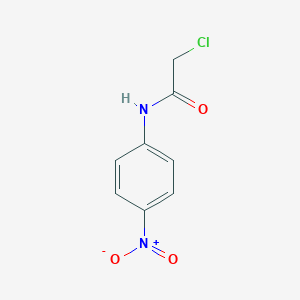
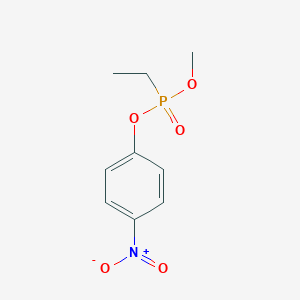
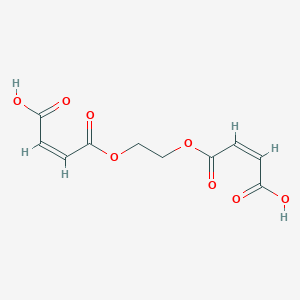

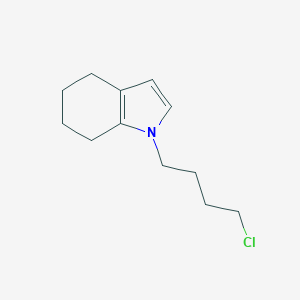
![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
